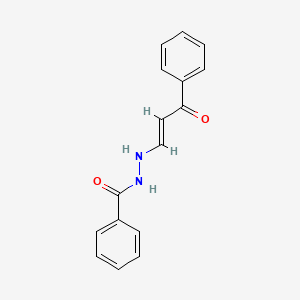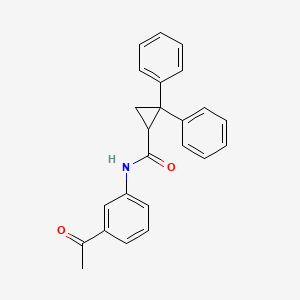![molecular formula C21H18ClNO3 B5049240 1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate](/img/structure/B5049240.png)
1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate, also known as Naproxen, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. The drug works by inhibiting the production of prostaglandins, which are responsible for the inflammation and pain associated with various conditions. Naproxen has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate works by inhibiting the production of prostaglandins, which are responsible for the inflammation and pain associated with various conditions. The drug inhibits the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. 1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate is a non-selective COX inhibitor, which means that it inhibits both COX-1 and COX-2 enzymes. This mechanism of action makes 1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate effective in reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate has various biochemical and physiological effects on the body. The drug reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever. 1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate also reduces the aggregation of platelets, which can help prevent blood clots. The drug has been shown to have analgesic effects, which means that it can reduce pain. 1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate also has anti-inflammatory effects, which means that it can reduce inflammation.
Advantages and Limitations for Lab Experiments
1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate has several advantages and limitations for lab experiments. The drug is widely available and relatively inexpensive, which makes it easy to obtain for research purposes. 1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate is also stable under normal storage conditions, which makes it easy to handle in the lab. However, 1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate has some limitations for lab experiments. The drug has a relatively short half-life, which means that it may need to be administered frequently in experiments. 1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate also has some potential side effects, such as gastrointestinal bleeding, which may need to be considered when designing experiments.
Future Directions
There are several future directions for the study of 1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate. One potential direction is the development of new formulations of the drug that can improve its efficacy and reduce its potential side effects. Another potential direction is the study of 1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate's potential use in the prevention and treatment of cancer, Alzheimer's disease, and cardiovascular disease. Additionally, the study of 1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate's mechanism of action and its effects on various biological pathways could lead to the development of new drugs with similar or improved properties.
Synthesis Methods
1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate can be synthesized using various methods, including the Friedel-Crafts acylation of 2-naphthol with 2-chlorobenzoyl chloride, followed by reduction of the resulting ketone with sodium borohydride, and acetylation with acetic anhydride. The yield of the synthesis process depends on the reaction conditions, such as temperature, solvent, and reagents used.
Scientific Research Applications
1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate has been extensively studied for its scientific research applications, including its use as an anti-inflammatory drug, analgesic, antipyretic, and antiplatelet agent. The drug has been used to treat various conditions, such as osteoarthritis, rheumatoid arthritis, menstrual cramps, headache, and fever. 1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate has also been studied for its potential use in the prevention and treatment of cancer, Alzheimer's disease, and cardiovascular disease.
properties
IUPAC Name |
[1-[acetamido-(2-chlorophenyl)methyl]naphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3/c1-13(24)23-21(17-9-5-6-10-18(17)22)20-16-8-4-3-7-15(16)11-12-19(20)26-14(2)25/h3-12,21H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGUJPBPRPPKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1Cl)C2=C(C=CC3=CC=CC=C32)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-({[(4-methylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5049163.png)

![2-(2-bromo-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B5049169.png)
![(3R)-1-[(4'-methyl-3-biphenylyl)carbonyl]-3-pyrrolidinol](/img/structure/B5049171.png)
![3-(ethylthio)-6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5049185.png)
![2-(allylthio)-4-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5049198.png)
![3,5-dimethoxy-N-{[3-(4-methylphenyl)-1-adamantyl]methyl}benzamide](/img/structure/B5049204.png)
![5-[(4-hydroxy-4-phenyl-1-piperidinyl)carbonyl]-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone](/img/structure/B5049212.png)
![2-chloro-N-[3-(1-piperidinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]benzamide](/img/structure/B5049223.png)
![4-bromo-2-[({2-methyl-5-[(2,4,6-trinitrophenyl)amino]phenyl}imino)methyl]phenol](/img/structure/B5049226.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5049232.png)

![2-hydroxy-2-methyl-N'-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}propanohydrazide](/img/structure/B5049247.png)